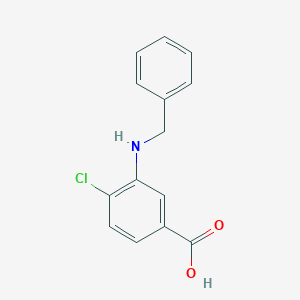![molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, commonly known as CTFA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of CTFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In fungi, CTFA has been found to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In bacteria, CTFA has been found to inhibit the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. In cancer cells, CTFA has been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
CTFA has been found to have various biochemical and physiological effects. In fungi, CTFA has been found to disrupt the cell membrane, leading to cell death. In bacteria, CTFA has been found to disrupt the cell wall, leading to cell death. In cancer cells, CTFA has been found to induce cell death through various mechanisms such as DNA damage, inhibition of cell cycle, and induction of apoptosis.
実験室実験の利点と制限
CTFA has several advantages for lab experiments such as its broad-spectrum activity against various organisms, low toxicity, and ease of synthesis. However, CTFA also has some limitations such as its low solubility in water, which can affect its efficacy in some applications.
将来の方向性
For the study of CTFA include the development of CTFA-based drugs, optimization of the synthesis method, and further research on its mechanism of action and potential applications.
合成法
The synthesis method of CTFA involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of ammonium acetate to form 5-(3-chlorophenyl)-2-furfural. The resulting compound is then reacted with 1H-1,2,4-triazole-3-amine in the presence of acetic acid to form CTFA.
科学的研究の応用
CTFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTFA has been found to exhibit antifungal, antibacterial, and anticancer properties. In agriculture, CTFA has been found to have insecticidal and herbicidal properties. In material science, CTFA has been found to have potential applications in the synthesis of organic semiconductors.
特性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.7 g/mol |
IUPAC名 |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
InChIキー |
CXKLDNQYGRIDRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)